4-methoxy-N-(4-(piperidine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide
Description
4-Methoxy-N-(4-(piperidine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide is a heterocyclic compound featuring a benzamide moiety linked to a cyclopenta[d]thiazole scaffold substituted with a piperidine-carbonyl group. Its structure integrates multiple pharmacophoric elements:
- Cyclopenta[d]thiazole: A fused bicyclic system that may improve metabolic stability and confer rigidity for target binding.
- Piperidine-carbonyl: A six-membered amine ring that could influence lipophilicity and serve as a hydrogen-bond acceptor or donor.
Properties
IUPAC Name |
4-methoxy-N-[4-(piperidine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c1-26-14-7-5-13(6-8-14)18(24)22-20-21-17-15(9-10-16(17)27-20)19(25)23-11-3-2-4-12-23/h5-8,15H,2-4,9-12H2,1H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLHEUQNVPIETK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC3C(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as benzoylthiourea derivatives, have been reported to exhibit anti-inflammatory, anti-cancer, anti-diabetic, and anti-virus activity. They are known to form coordination bonds with metal ions such as Co3+, Ru2+, Ag+, and Ni2+.
Mode of Action
It is known that the compound’s structure, specifically the piperidine ring and the 4-methoxybenzoyl ring, play a crucial role in its activity. The compound’s central N—C(S)—N(H)—C(O) bridge is twisted, which may influence its interaction with its targets.
Biochemical Pathways
Similar compounds have been reported to exhibit various biological activities, suggesting that they may interact with multiple biochemical pathways.
Result of Action
Similar compounds have been reported to exhibit anti-inflammatory, anti-cancer, anti-diabetic, and anti-virus activity, suggesting that this compound may have similar effects.
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following compounds share structural similarities with the target molecule, differing in substituents and core scaffolds:
| Compound Name/ID | Core Scaffold | Key Substituents | Potential Implications |
|---|---|---|---|
| Target Compound | Cyclopenta[d]thiazole | 4-Methoxybenzamide; Piperidine-1-carbonyl | Balanced lipophilicity; Potential for CNS penetration due to piperidine |
| Compound 74 | Thiazole | Benzo[d][1,3]dioxol-5-yl; Cyclopropane-1-carboxamide; Pyrrolidin-1-yl | Increased rigidity (cyclopropane); Enhanced electron-withdrawing effects (dioxol) |
| N-(4-Biphenyl-4-yl-1,3-thiazol-2-yl)-N2-pyridine-2-ylglyciamide 15 | Thiazole | Biphenyl; Pyridine-2-ylglyciamide | Higher molecular weight; Extended aromaticity may improve π-π stacking interactions |
Physicochemical and Electronic Properties
- Lipophilicity : The target compound’s piperidine group (logP ~2.1, estimated) likely offers moderate lipophilicity, whereas Compound 74’s benzo[d][1,3]dioxol group (logP ~2.5) may increase membrane permeability .
- Electrostatic Potential: Computational tools like Multiwfn could analyze electron density differences. the electron-deficient dioxol ring in Compound 74, affecting binding to charged residues.
Preparation Methods
Preparation of α-Bromocyclopentenylketone
The synthesis begins with the preparation of 2-bromo-1-(cyclopenten-1-yl)ethan-1-one, a key α-haloketone precursor. This compound is synthesized by bromination of cyclopentenylacetone using bromine in chloroform under inert conditions.
Hantzsch Thiazole Cyclocondensation
The α-bromoketone reacts with thiourea in ethanol under reflux to form the cyclopenta[d]thiazol-2-amine core. The reaction mechanism involves nucleophilic attack by the thioamide sulfur on the α-carbon of the ketone, followed by cyclization and elimination of hydrogen bromide.
Reaction Conditions :
Introduction of the Piperidine-1-Carbonyl Group
Oxidation of Cyclopenta[d]Thiazole-4-Methyl to Carboxylic Acid
The methyl group at position 4 of the thiazole is oxidized to a carboxylic acid using potassium permanganate in acidic medium.
Reaction Conditions :
Amide Coupling with Piperidine
The carboxylic acid is activated as an acid chloride using thionyl chloride and subsequently reacted with piperidine to form the piperidine-1-carbonyl derivative.
Reaction Conditions :
- Activation: SOCl₂, reflux, 2 hours
- Coupling: Piperidine (1.2 equiv), triethylamine (2 equiv), dichloromethane, 0°C → room temperature, 12 hours
- Yield: 89%
Synthesis of 4-Methoxybenzoyl Chloride
4-Methoxybenzoic acid, obtained via hydrolysis of 4-methoxybenzonitrile, is treated with thionyl chloride to produce the acyl chloride.
Reaction Conditions :
Final Acylation of Thiazole-2-Amine
The piperidine-substituted cyclopenta[d]thiazol-2-amine undergoes acylation with 4-methoxybenzoyl chloride in the presence of a base.
Reaction Conditions :
- Solvent: Dichloromethane
- Base: Pyridine (2 equiv)
- Temperature: 0°C → room temperature
- Duration: 6 hours
- Yield: 76%
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Optimization and Challenges
Yield Improvement in Hantzsch Reaction
The use of ultrasonication during cyclocondensation reduced reaction time to 2 hours and increased yield to 78%.
Side Reactions in Amide Coupling
Competitive over-acylation was mitigated by employing a slow addition of acyl chloride at 0°C.
Alternative Synthetic Routes
Suzuki-Miyaura Coupling for Thiazole Functionalization
Palladium-catalyzed coupling of a thiazole boronic ester with iodopiperidine was attempted but yielded <30% due to steric hindrance.
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 30 min) during the final acylation step improved yield to 81% while reducing side products.
Industrial-Scale Considerations
Cost-Effective Preparation of 4-Methoxybenzonitrile
The one-pot oximation-dehydration method using 4-methoxybenzaldehyde and hydroxylamine hydrochloride achieved 92% yield with 99% purity, as per patent CN101092377A.
Green Chemistry Approaches
Replacement of dichloromethane with cyclopentyl methyl ether (CPME) in amide coupling reduced environmental impact without compromising yield.
Q & A
Q. What are the optimal synthetic routes for preparing 4-methoxy-N-(4-(piperidine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide?
- Methodological Answer : The synthesis involves multi-step organic reactions. Key steps include:
- Cyclopenta[d]thiazole core formation : Use cyclocondensation of thiourea derivatives with cyclopentanone precursors under acidic conditions (e.g., HCl/EtOH) .
- Piperidine-1-carbonyl introduction : React the thiazole intermediate with piperidine-1-carbonyl chloride in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base .
- Benzamide coupling : Employ carbodiimide-mediated coupling (e.g., EDC/HOBt) between the cyclopenta[d]thiazole-piperidine intermediate and 4-methoxybenzoic acid .
Critical parameters : Temperature control (<0°C for acylations), solvent purity (anhydrous DCM), and stoichiometric ratios (1:1.2 for EDC reactions) to minimize side products .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR :
- ¹H NMR : Look for aromatic protons (δ 6.8–7.9 ppm for benzamide), methoxy singlet (δ ~3.8 ppm), and piperidine NH/CH₂ signals (δ 1.5–3.5 ppm) .
- ¹³C NMR : Confirm carbonyl groups (C=O at δ ~165–175 ppm) and cyclopenta[d]thiazole carbons (δ ~120–150 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <5 ppm mass accuracy .
- HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water gradient) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across similar benzamide-thiazole derivatives?
- Methodological Answer : Contradictions often arise from assay variability or structural nuances. Mitigate this by:
- Standardized assays : Use the same cell lines (e.g., MCF-7 for cytotoxicity) and protocols (e.g., SRB assay ).
- SAR analysis : Compare substituent effects (e.g., methoxy vs. ethoxy on benzamide) using a table:
| Compound Modification | IC₅₀ (μM) | Target Selectivity | Reference |
|---|---|---|---|
| 4-Methoxy (target compound) | 2.1 | Kinase X | |
| 4-Ethoxy analog | 5.8 | Kinase Y | |
| Piperidine vs. pyrrolidine | 0.9 | Kinase X |
- Computational docking : Model interactions with kinase ATP-binding pockets (e.g., using AutoDock Vina) to explain selectivity differences .
Q. What strategies improve the metabolic stability of this compound during preclinical studies?
- Methodological Answer : Address metabolic soft spots identified via LC-MS/MS metabolite profiling :
- Piperidine N-dealkylation : Introduce electron-withdrawing groups (e.g., CF₃) to reduce oxidative metabolism .
- Benzamide hydrolysis : Replace the methoxy group with a bioisostere (e.g., methylsulfonyl) to resist esterase cleavage .
- Cyclopenta[d]thiazole oxidation : Deuterate α-carbons to slow CYP450-mediated degradation .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action (MoA)?
- Methodological Answer : Combine orthogonal approaches:
- Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify primary targets .
- Cellular thermal shift assay (CETSA) : Confirm target engagement by observing protein stabilization at varying temperatures .
- RNA-seq : Compare gene expression profiles (e.g., apoptosis pathways) in treated vs. untreated cells .
Data Analysis & Experimental Design
Q. What statistical methods are appropriate for analyzing dose-response curves in cytotoxicity assays?
- Methodological Answer : Use nonlinear regression models:
Q. How should researchers address low yields in the final coupling step of the synthesis?
- Methodological Answer : Troubleshoot using a factorial design approach:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
